REACTION_CXSMILES
|
[K].[Cl:2][C:3]1[C:4]([C:15]#[N:16])=[C:5]([C:9]([Cl:14])=[C:10]([Cl:13])[C:11]=1[Cl:12])[C:6]([OH:8])=[O:7].[CH2:17](C(C)=O)C.CI>O>[Cl:2][C:3]1[C:4]([C:15]#[N:16])=[C:5]([C:9]([Cl:14])=[C:10]([Cl:13])[C:11]=1[Cl:12])[C:6]([O:8][CH3:17])=[O:7] |^1:0|
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Name
|
|
Quantity
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12.9 g
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Type
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reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC=1C(=C(C(=O)O)C(=C(C1Cl)Cl)Cl)C#N
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Name
|
|
Quantity
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60 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The aqueous phase is separated
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Type
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CONCENTRATION
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Details
|
the organic phase is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
Recrystallisation of the crude product (which
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)OC)C(=C(C1Cl)Cl)Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |